 (4-Bromophenyl)methylamin CAS No. 1096305-85-9"
>
(4-Bromophenyl)methylamin CAS No. 1096305-85-9"
>
(4-Bromophenyl)methylamin
Übersicht
Beschreibung
[(4-Bromophenyl)methyl](4-methylpentan-2-yl)amine is a useful research compound. Its molecular formula is C13H20BrN and its molecular weight is 270.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(4-Bromophenyl)methyl](4-methylpentan-2-yl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(4-Bromophenyl)methyl](4-methylpentan-2-yl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Die Verbindung wurde auf ihr Potenzial zur Bekämpfung von mikrobieller Resistenz untersucht, was in der medizinischen Wissenschaft ein wachsendes Problem darstellt. Derivate dieser Verbindung haben vielversprechende Ergebnisse gegen bakterielle (grampositive und gramnegative) und Pilzarten gezeigt. Die antibakterielle Aktivität wird der Fähigkeit der Verbindung zugeschrieben, die Biosynthese bakterieller Lipide zu stören oder durch andere Mechanismen, die das mikrobielle Wachstum hemmen .
Antikrebsaktivität
Untersuchungen zeigen, dass bestimmte Derivate von “(4-Bromophenyl)methylamin” signifikante antiproliferative Wirkungen aufweisen, insbesondere gegen Brustkrebszelllinien. Diese Aktivität ist entscheidend für die Entwicklung neuer Krebsbehandlungen, da die Verbindung den Zelltod in Krebszellen induzieren kann, ohne gesunde Zellen zu beeinträchtigen .
Molekular-Docking-Studien
Molekular-Docking-Studien sind essenziell, um zu verstehen, wie eine Verbindung mit verschiedenen biologischen Zielstrukturen interagiert. Diese Verbindung wurde in der molekularen Modellierung verwendet, um ihre Bindungsart und Wirksamkeit gegen spezifische Rezeptoren vorherzusagen, was für ein rationelles Arzneimittel-Design und -Entwicklung entscheidend ist .
Anti-inflammatorische Anwendungen
Entzündungen sind eine biologische Reaktion auf schädliche Reize, und deren Kontrolle ist entscheidend für die Behandlung verschiedener Krankheiten. Derivate dieser Verbindung haben ein Potenzial zur Regulierung entzündlicher Erkrankungen gezeigt, wie Docking-Studien belegen, die effektive Wechselwirkungen mit entzündungshemmenden Signalwegen aufzeigen .
Neuroprotektive Eigenschaften
Die neuroprotektiven Eigenschaften von Thiazolderivaten, die strukturell mit “(4-Bromophenyl)methylamin” verwandt sind, deuten darauf hin, dass sie eine Rolle beim Schutz von Nervenzellen vor Schäden spielen können. Dies ist besonders relevant für Krankheiten wie Alzheimer und Parkinson, bei denen der Schutz der Neuronen entscheidend ist .
Antitumor- und zytotoxische Aktivität
Thiazolderivate haben sich als Antitumor- und zytotoxische Aktivität gezeigt. Diese Eigenschaften machen sie im Bereich der Onkologie wertvoll, wo sie zur Entwicklung von Medikamenten eingesetzt werden können, die gezielt Tumorzellen angreifen und so die Nebenwirkungen, die mit konventioneller Chemotherapie verbunden sind, reduzieren .
Antioxidative Effekte
Antioxidantien sind wichtig, um den Körper vor oxidativem Stress zu schützen, der zu verschiedenen chronischen Krankheiten führen kann. Die Derivate der Verbindung wurden auf ihre antioxidativen Eigenschaften untersucht, die vorteilhaft sein könnten, um Erkrankungen zu verhindern oder zu behandeln, die durch oxidativen Schaden verursacht werden .
Antivirales Potenzial
Angesichts des anhaltenden Bedarfs an neuen antiviralen Wirkstoffen, insbesondere nach globalen Pandemien, werden die Derivate der Verbindung auf ihre Fähigkeit untersucht, die Virusreplikation zu hemmen. Diese Forschung ist entscheidend für die Entwicklung neuer antiviraler Medikamente, die zur Behandlung einer Vielzahl von Virusinfektionen eingesetzt werden könnten .
Eigenschaften
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-methylpentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN/c1-10(2)8-11(3)15-9-12-4-6-13(14)7-5-12/h4-7,10-11,15H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHUBKMFYAIYEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)NCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



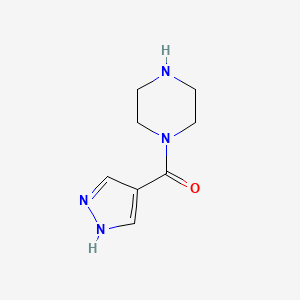
![2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B1461338.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B1461341.png)
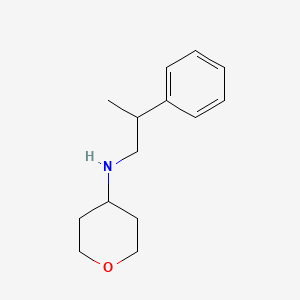
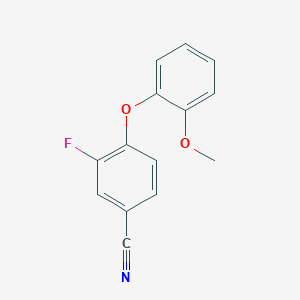
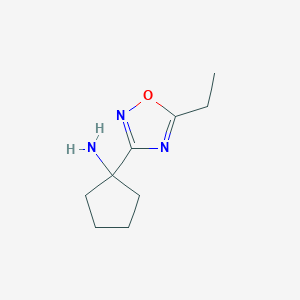
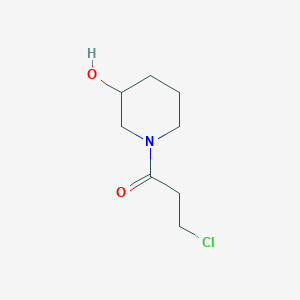
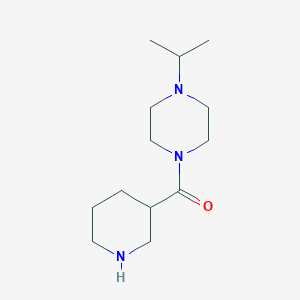

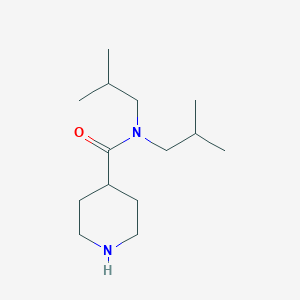
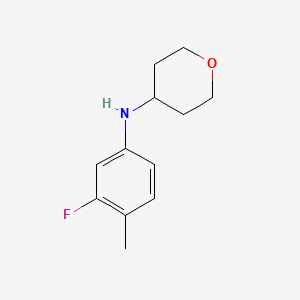
![3-[(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzoic acid](/img/structure/B1461358.png)
